molecular formula C11H12O3 B14591645 Ethyl 3-(ethenyloxy)benzoate CAS No. 61031-65-0

Ethyl 3-(ethenyloxy)benzoate

Cat. No.: B14591645
CAS No.: 61031-65-0
M. Wt: 192.21 g/mol
InChI Key: BHZPPELSGKUCGZ-UHFFFAOYSA-N
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Description

Ethyl 3-(ethenyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from benzoic acid and features an ethyl group and an ethenyloxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(ethenyloxy)benzoate can be synthesized through the esterification of 3-(ethenyloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethenyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 3-(ethenyloxy)benzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 3-(ethenyloxy)benzoic acid and ethanol.

    Reduction: 3-(ethenyloxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(ethenyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(ethenyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-(ethenyloxy)benzoate can be compared to other esters such as ethyl benzoate and mthis compound. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity.

Similar Compounds

    Ethyl benzoate: Lacks the ethenyloxy group, making it less reactive in certain substitution reactions.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61031-65-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-ethenoxybenzoate

InChI

InChI=1S/C11H12O3/c1-3-13-10-7-5-6-9(8-10)11(12)14-4-2/h3,5-8H,1,4H2,2H3

InChI Key

BHZPPELSGKUCGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC=C

Origin of Product

United States

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